Biochemical Potency Comparison: Cdk7-IN-16 vs. Clinical-Stage CDK7 Inhibitors
Cdk7-IN-16 demonstrates a reported CDK7 inhibitory potency (IC50: 1-10 nM) that is comparable to, or exceeds, several clinical-stage CDK7 inhibitors. This positions it as a valuable tool compound for mechanistic studies . For example, Samuraciclib (CT7001), an oral CDK7 inhibitor in Phase 2 clinical trials, has a reported IC50 of 40-41 nM . BS-181, a first-generation CDK7 inhibitor, has a reported IC50 of 21 nM . While the exact binding mode of Cdk7-IN-16 is not detailed, its potency in the low nanomolar range suggests high target engagement, which is critical for robust signal perturbation in cellular and in vivo models.
| Evidence Dimension | Biochemical Inhibition of CDK7 (IC50) |
|---|---|
| Target Compound Data | 1-10 nM |
| Comparator Or Baseline | Samuraciclib (CT7001): 40-41 nM; BS-181: 21 nM |
| Quantified Difference | Cdk7-IN-16's IC50 range is up to 40-fold lower than Samuraciclib and up to 21-fold lower than BS-181. |
| Conditions | In vitro kinase activity assays; specific assay conditions for Cdk7-IN-16 are not detailed in available datasheets but are typical for CDK7 inhibition studies. |
Why This Matters
Higher biochemical potency can translate to lower effective concentrations in complex biological systems, potentially reducing off-target effects and enabling more robust target modulation.
